Magnesium bis(2-ethoxyethanolate)
Description
Magnesium bis(2-ethoxyethanolate) is a magnesium alkoxide complex characterized by its coordination with two 2-ethoxyethanol ligands. Such compounds are typically utilized in catalysis, material synthesis, and coatings due to their ability to act as precursors in sol-gel processes or as stabilizers in hybrid organic-inorganic systems.
Properties
CAS No. |
14064-03-0 |
|---|---|
Molecular Formula |
C8H18MgO4 |
Molecular Weight |
202.53 g/mol |
IUPAC Name |
magnesium;2-ethoxyethanolate |
InChI |
InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |
InChI Key |
CVPGMAAATOZCID-UHFFFAOYSA-N |
SMILES |
CCOCC[O-].CCOCC[O-].[Mg+2] |
Canonical SMILES |
CCOCC[O-].CCOCC[O-].[Mg+2] |
Other CAS No. |
14064-03-0 46142-17-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bis(2-ethoxyethanolate) can be synthesized through the reaction of magnesium with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of 2-ethoxyethanol: This compound can be synthesized by the reaction of ethanol with ethylene oxide under acidic conditions.
Reaction with Magnesium: Magnesium metal is reacted with 2-ethoxyethanol in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ethanol, 2-ethoxy-, magnesium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium bis(2-ethoxyethanolate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce ethoxy-substituted halides .
Scientific Research Applications
Magnesium bis(2-ethoxyethanolate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethanol, 2-ethoxy-, magnesium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion can coordinate with various ligands, facilitating the formation of new chemical bonds . The compound can also participate in redox reactions, where it can either donate or accept electrons .
Comparison with Similar Compounds
Structural and Crystallographic Properties
X-ray diffraction (XRD) studies are critical for distinguishing magnesium compounds. For example:
- Magnesium diethoxide (Mg(OCH₂CH₃)₂) exhibits a high melting point (1248°C) and crystalline structure confirmed via ICDD database alignment (2θ angle deviations <0.2° in most cases) .
- Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) has a lower melting point (80°C) and distinct interplanar distances (dhkl) compared to alkoxides, as observed in XRD patterns .
- Magnesium benzoate trihydrate (Mg(C₆H₅COO)₂·3H₂O) shows a melting point near 200°C, with XRD data indicating unique dhkl values (e.g., 3.82–5.92 Å in similar palmitate complexes) .
Table 1: Structural and Physical Properties of Selected Magnesium Compounds
Functional and Application-Based Differences
Purity and Commercial Availability
Commercial reagents highlight variability in purity:
- Magnesium diethoxide : >97.0% purity (extra pure grade) .
- Magnesium acetate : >98.0% (guaranteed reagent grade) .
- Magnesium benzoate : >90.0% (extra pure), reflecting challenges in synthesizing hydrated carboxylates .
Research Findings and Limitations
- XRD Consistency: Most magnesium compounds align with ICDD database standards (2θ deviations <0.2°), though anomalies exist in commercial supplements .
- Synthesis Challenges : Mixed-ligand complexes (e.g., magnesium palmitate with carbamide) exhibit unique dhkl values, confirming their individuality .
- Gaps: Direct data on magnesium bis(2-ethoxyethanolate) are absent in the evidence; inferences rely on analogous alkoxides/carboxylates.
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